Aripiprazole impurity 4

Description

Elucidation of Process-Related Impurity Formation during Aripiprazole (B633) Synthesis

The most common synthetic route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative. researchgate.net In this pathway, Aripiprazole Impurity 4 is the direct precursor to the final aripiprazole molecule.

Identification of Synthetic Intermediates and By-Products Contributing to Impurity 4

The synthesis of this compound itself begins with the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. nih.govresearchgate.net This starting material is reacted with an excess of 1,4-dibromobutane (B41627) to form the bromobutoxy side chain. nih.gov

Key compounds in this stage of synthesis include:

7-hydroxy-3,4-dihydroquinolin-2(1H)-one: The initial building block for the quinolinone portion of the molecule. researchgate.net

1,4-dibromobutane: The reagent used to introduce the four-carbon chain with a terminal bromine. nih.gov

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (this compound): The desired intermediate from this reaction step. researchgate.net

If this compound is not fully consumed in the subsequent reaction with 1-(2,3-dichlorophenyl)piperazine, it will persist as a process-related impurity in the final aripiprazole product. researchgate.netijpsr.com

Impact of Reaction Conditions on Impurity 4 Generation Pathways

The formation and persistence of this compound are highly dependent on the reaction conditions employed during synthesis. The etherification reaction to produce the impurity is typically conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. nih.govchemicalbook.com

Factors that can influence the levels of this impurity include:

Reaction Temperature and Time: The synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is often carried out at elevated temperatures (e.g., 40-65°C) for several hours to ensure the reaction proceeds to completion. chemicalbook.comambeed.com Inadequate heating or insufficient reaction time can lead to unreacted starting materials.

Stoichiometry of Reactants: The molar ratio of 7-hydroxy-tetrahydroquinolinone to 1,4-dibromobutane is a critical parameter. google.com An excess of 1,4-dibromobutane is generally used to favor the formation of the desired product. nih.gov

Base and Solvent: The choice and amount of base and solvent can affect reaction rates and the formation of by-products. For instance, the reaction can be performed under neat conditions or with a phase transfer catalyst to optimize the process. google.com

In the final step of aripiprazole synthesis, conditions must be optimized to ensure the complete conversion of this compound. The reaction with 1-(2,3-dichlorophenyl)piperazine is often facilitated by a base and may involve the use of sodium iodide to enhance the reactivity of the bromo-intermediate. nih.govambeed.com

Influence of Starting Materials and Reagents on Impurity 4 Profile

The purity of the starting materials is crucial for minimizing the final impurity profile of aripiprazole. The quality of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1,4-dibromobutane directly impacts the purity of the resulting this compound intermediate. nbinno.com

Furthermore, the presence of other related substances in the starting materials can lead to the formation of additional impurities. For example, using 1-bromo-4-chlorobutane (B103958) instead of 1,4-dibromobutane can result in the formation of a chloro-analog of Impurity 4, which is done in some processes to reduce the formation of dimer impurities. google.com

| Parameter | Influence on this compound Formation |

| Purity of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | High purity is essential to prevent the carryover of impurities into the final product. |

| Purity of 1,4-dibromobutane | Contaminants can lead to the formation of undesired by-products. |

| Reaction Conditions (Temperature, Time, Stoichiometry) | Optimization is necessary to ensure complete reaction and minimize residual Impurity 4. |

Mechanistic Pathways of Aripiprazole Degradation Leading to Impurity 4

Forced degradation studies are conducted to understand the stability of a drug substance and to identify potential degradation products. lew.ronih.gov These studies expose the drug to stress conditions like acid, base, oxidation, heat, and light. tandfonline.comresearchgate.net

Hydrolytic Degradation Mechanisms and Resultant Species

Hydrolysis involves the cleavage of chemical bonds by water. Studies have shown that aripiprazole can degrade under acidic and basic hydrolytic conditions. scribd.com While specific studies detailing the formation of this compound via hydrolysis are limited, it is plausible that under certain conditions, the ether linkage in the aripiprazole molecule could be susceptible to cleavage. However, some research suggests that aripiprazole is not expected to undergo significant hydrolysis in the environment due to a lack of functional groups that readily hydrolyze under such conditions. nih.gov Some studies have found that aripiprazole degrades under acid hydrolysis, while others have found it to be stable. scribd.comtandfonline.com

Oxidative Degradation Mechanisms and Identification of Oxidation Products

Oxidative degradation is a more prominent degradation pathway for aripiprazole. ceon.rs Forced degradation studies using oxidizing agents like hydrogen peroxide have shown that aripiprazole is susceptible to oxidation. tandfonline.com This can lead to the formation of various oxidation products, including N-oxides. ceon.rssynzeal.com

While this compound is not a direct product of oxidation, the degradation of the aripiprazole molecule can be significant under oxidative stress. researchgate.netscribd.com Some studies have reported that aripiprazole is stable under thermal and peroxide degradation, while others show degradation under these conditions. eurjchem.comresearchgate.net The primary degradation products identified under oxidative stress are typically related to the piperazine (B1678402) ring, such as Aripiprazole N-oxide. ceon.rsresearchgate.net

| Stress Condition | Effect on Aripiprazole | Potential for Impurity 4 Formation |

| Acid Hydrolysis | Degradation observed in some studies. scribd.comtandfonline.com | Plausible, but not extensively documented. |

| Base Hydrolysis | Degradation observed in some studies. scribd.com | Plausible, but not extensively documented. |

| Oxidation | Significant degradation, formation of N-oxides. tandfonline.comceon.rs | Unlikely as a direct product. |

| Thermal | Degradation observed in some studies. tandfonline.comeurjchem.com | Plausible through cleavage of the ether bond. |

| Photolytic | Generally found to be stable. tandfonline.com | Unlikely. |

Structure

3D Structure

Properties

Molecular Formula |

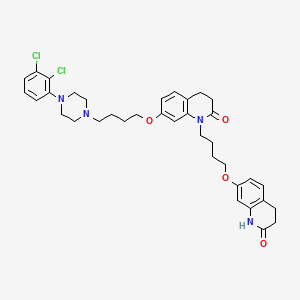

C36H42Cl2N4O4 |

|---|---|

Molecular Weight |

665.6 g/mol |

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |

InChI Key |

KPJGTZFMHRJHQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |

Origin of Product |

United States |

Origin and Formation Mechanisms of Aripiprazole Impurity 4

Mechanistic Pathways of Aripiprazole (B633) Degradation Leading to Impurity 4

Photolytic Degradation Mechanisms and Photo-Induced Impurity Formation

The photostability of aripiprazole has been the subject of multiple investigations to understand its degradation profile upon exposure to light. Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, have provided insights into the susceptibility of aripiprazole to photolytic stress.

However, current research indicates that aripiprazole is relatively stable under photolytic conditions. Studies subjecting aripiprazole to high-intensity light have not reported the formation of Aripiprazole Impurity 4 as a significant degradation product. While some minor, unspecified degradants have been observed in certain studies, there is no direct evidence to suggest a specific photochemical pathway leading to the generation of this particular impurity. Further research with highly sensitive analytical techniques may be required to definitively rule out the formation of trace amounts of this compound under specific light wavelengths or in the presence of photosensitizers.

Thermal Stress-Induced Degradation and Impurity 4 Formation

In contrast to its photostability, aripiprazole has demonstrated susceptibility to degradation under thermal stress. Forced degradation studies involving exposure to elevated temperatures have shown the formation of several degradation products.

One significant study utilized high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QToF-MS) to identify impurities formed when aripiprazole was subjected to thermal stress. eurjchem.com While this study successfully identified several thermal degradants, the direct identification of this compound was not explicitly reported. The complex nature of thermal degradation can lead to a multitude of reaction pathways, including hydrolysis, oxidation, and molecular rearrangements. It is plausible that this compound could be formed through a dimerization-like reaction under specific thermal conditions, potentially involving the reaction of aripiprazole with one of its degradation products or another aripiprazole molecule. However, without explicit analytical confirmation from these studies, the formation of this compound under thermal stress remains a theoretical possibility that warrants further investigation.

Below is a table summarizing the findings of forced degradation studies on aripiprazole:

| Stress Condition | Observation | Formation of Impurity 4 | Reference |

| Photolytic | Generally stable, minor unspecified degradation | Not reported | eurjchem.com |

| Thermal | Degradation observed with formation of several products | Not explicitly reported | eurjchem.com |

| Acid Hydrolysis | Degradation observed | Not reported | eurjchem.com |

| Base Hydrolysis | Degradation observed | Not reported | eurjchem.com |

| Oxidative | Degradation observed | Not reported | eurjchem.com |

Investigation of Structurally Related Impurities and Potential Isomers of this compound

A comprehensive understanding of the impurity profile of a drug substance requires the characterization of not only the primary impurities but also any structurally related compounds and potential isomers. This compound is chemically known as 7-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-1-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butyl)-3,4-dihydroquinolin-2(1H)-one. Its structure suggests it is a dimer-like impurity.

Several other impurities of aripiprazole have been identified and characterized, arising from the synthesis process or degradation. These include starting materials, intermediates, and by-products.

| Impurity Name | Structure | Relationship to this compound |

| Aripiprazole | C23H27Cl2N3O2 | Monomeric unit of Impurity 4 |

| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | C13H16BrNO2 | A key intermediate in aripiprazole synthesis, shares the quinolinone moiety. |

| 1-(2,3-dichlorophenyl)piperazine (B491241) | C10H12Cl2N2 | A key starting material for aripiprazole synthesis, contains the dichlorophenylpiperazine moiety. |

| Dehydro-aripiprazole | C23H25Cl2N3O2 | A major metabolite and degradation product, differs by a double bond in the quinolinone ring. |

Advanced Analytical Methodologies for Characterization and Quantification of Aripiprazole Impurity 4

Development and Optimization of Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating impurities from the main API, allowing for their subsequent identification and quantification. The complexity of Aripiprazole's synthesis and potential degradation pathways can lead to a variety of structurally similar impurities, demanding highly efficient and selective separation methods.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, is the cornerstone for the analysis of Aripiprazole (B633) and its related substances. The development of a stability-indicating RP-HPLC method is crucial for separating Aripiprazole from its impurities, including process intermediates and degradation products.

Method development typically involves a systematic approach to optimize various chromatographic parameters to achieve adequate resolution between the API and all potential impurities. Key parameters that are refined include the stationary phase, mobile phase composition, pH, and column temperature. For instance, a successful separation of Aripiprazole and its impurities has been achieved on a Zorbax C18 column using a gradient elution of 0.2% trifluoroacetic acid in water and methanol. Another method utilized a Zorbax SB-C18 column with a mobile phase composed of methanol, water, and orthophosphoric acid under isocratic conditions. lew.ro The choice of an appropriate column, such as a C8 or C18, and the adjustment of mobile phase pH are critical for controlling the retention and selectivity of ionizable compounds like Aripiprazole and its impurities. lew.ronih.gov The detection wavelength is also optimized; while Aripiprazole can be detected at 254 nm, a lower wavelength like 224 nm is often chosen for impurities to achieve the required level of sensitivity. lew.ro

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase (Column) | Zorbax C18 (150 x 4.6 mm, 5 µm) | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) lew.ro |

| Mobile Phase | Gradient: 0.2% TFA in Water and 0.2% TFA in Methanol | Isocratic: Methanol, Water, Orthophosphoric Acid lew.ro |

| Flow Rate | Not Specified | 1.5 mL/min lew.ro |

| Column Temperature | Not Specified | 40°C lew.ro |

| Detection Wavelength | Not Specified | 254 nm (Aripiprazole), 224 nm (Impurities) lew.ro |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology offers substantial improvements in resolution, sensitivity, and speed of analysis. nih.govnih.gov For the analysis of Aripiprazole and its impurities, UPLC methods provide much shorter run times compared to HPLC (e.g., 3 minutes for UPLC vs. 10 minutes for HPLC), while also delivering higher sensitivity. nih.gov

The enhanced resolution of UPLC is particularly advantageous for separating closely eluting and structurally similar impurities from the main Aripiprazole peak. The principles of method development are similar to HPLC, involving the optimization of mobile phase, flow rate, and column chemistry, but are adapted to the high-pressure capabilities of UPLC systems. A comparative study might use a C8 column (50x2.1mm, 1.7 µm particle size) for UPLC, demonstrating its superior performance in terms of efficiency and analysis speed over a conventional HPLC C8 column. nih.gov

Quantitative Structure-Retention Relationship (QSRR) is a sophisticated chemometric tool used to accelerate and refine HPLC method development. researchgate.net This approach builds a mathematical model that correlates the chemical structures of analytes (in the form of molecular descriptors) with their chromatographic retention behavior. researchgate.netakjournals.com For Aripiprazole and its impurities, a QSRR model can predict retention times under various experimental conditions, thereby minimizing the number of "trial and error" experiments needed to achieve optimal separation. researchgate.net

In a typical QSRR study for Aripiprazole impurities, experimental parameters like mobile phase composition and flow rate are systematically varied. researchgate.net Concurrently, relevant molecular descriptors for Aripiprazole and each impurity (e.g., ovality, torsion energy, lipophilicity) are calculated. researchgate.netakjournals.com An artificial neural network (ANN) or partial least squares regression can then be used to build a model linking these structural and experimental parameters to the observed retention times. researchgate.netakjournals.com This model allows for the in-silico prediction of the chromatographic conditions that will yield the best separation, significantly improving the efficiency of method development. researchgate.net

Application of High-Resolution Spectrometric Techniques for Structural Elucidation

While chromatography separates impurities, spectrometric techniques are essential for their identification and structural elucidation. Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for characterizing unknown or unexpected impurities.

Mass Spectrometry (MS) provides critical information about the molecular weight of an impurity. For definitive structural confirmation, High-Resolution Mass Spectrometry (HRMS) is employed. eurjchem.comresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (QToF) mass spectrometers, provide a high order of mass accuracy for both the parent ion and its fragment ions. eurjchem.comresearchgate.net This accuracy allows for the determination of the elemental composition of an impurity, which is a crucial step in proposing its chemical structure. eurjchem.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the detection of aripiprazole and its metabolites, providing characteristic mass spectra ions for identification. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or HRMS (LC-QToF-MS) provides a powerful platform for comprehensive impurity profiling. eurjchem.comhumanjournals.com These techniques are particularly valuable for identifying degradation products formed during stability studies under various stress conditions (e.g., thermal, oxidative). eurjchem.comresearchgate.nethumanjournals.com

In an LC-QToF-MS analysis, the impurities are first separated by HPLC and then introduced into the mass spectrometer. eurjchem.comresearchgate.net The instrument provides accurate mass measurements for the molecular ions. Subsequently, MS/MS experiments are performed where the ion of a specific impurity is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. eurjchem.comresearchgate.net By analyzing these fragments, a plausible structure for the unknown impurity can be proposed. eurjchem.comresearchgate.net This methodology has been successfully applied to identify degradation products of Aripiprazole in its final dosage form, for which no previous LC-MS methods were available. eurjchem.comresearchgate.net

| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| LC-QToF-MS | Identification of degradation products in Aripiprazole tablets | High-accuracy mass for parent and fragment ions, elemental composition, proposed structures of unknown impurities | eurjchem.comresearchgate.net |

| LC-MS/MS | Quantification of Aripiprazole and metabolites in plasma | High sensitivity and selectivity for known compounds, pharmacokinetic analysis | nih.govnih.gov |

| GC-MS | Detection of Aripiprazole and metabolites in blood | Characteristic mass spectra for identification, quantification | nih.gov |

Spectroscopic Analysis (e.g., UV-Vis Detection) for Quantitative Measurement

Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are integral to the quantitative analysis of Aripiprazole Impurity 4. This technique is typically coupled with a separation method like High-Performance Liquid Chromatography (HPLC) to function as a detector (HPLC-UV/DAD). The principle of UV-Vis detection is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

For the quantification of this compound, a specific wavelength is selected where the impurity exhibits strong absorbance, minimizing interference from the parent aripiprazole compound and other potential impurities. lew.ro While aripiprazole is often monitored at a wavelength of around 254 nm, a different wavelength, such as 224 nm or 252 nm, may be chosen for impurities to achieve greater sensitivity. lew.roresearchgate.net The UV absorption spectrum of a pure standard of Impurity 4 is recorded to identify its wavelength of maximum absorbance (λmax). lew.ro This wavelength is then used to construct a calibration curve by plotting the absorbance of several standard solutions of known concentrations against their respective concentrations. The concentration of this compound in a test sample can then be accurately determined by measuring its absorbance and interpolating the value from this linear regression plot. nih.gov

Table 1: Illustrative UV-Vis Detection Parameters for this compound Analysis This interactive table provides example parameters used in spectroscopic analysis.

| Parameter | Value | Description |

|---|---|---|

| Detection Wavelength (λmax) | 224 nm - 254 nm | Wavelength chosen for optimal sensitivity and selectivity for the impurity. lew.rogoogle.com |

| Diluent | Acetonitrile/Water or Methanol/Water | The solvent used to prepare the sample and standard solutions for analysis. lew.ro |

| Instrumentation | HPLC with UV or Diode Array Detector (DAD) | The analytical instrument used to perform the separation and measurement. |

Rigorous Method Validation Parameters for Impurity 4 Analysis

To ensure that an analytical method is reliable, accurate, and suitable for its intended purpose of quantifying this compound, it must undergo comprehensive validation in accordance with guidelines from the International Council for Harmonisation (ICH). akjournals.com This process involves evaluating several key performance characteristics.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.

LOD : The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with accuracy and precision.

LOQ : The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy.

These values are often determined by the signal-to-noise (S/N) ratio approach, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. akjournals.comnih.gov Establishing a low LOQ is crucial for controlling impurities at levels stipulated by regulatory authorities, which can be as low as 0.05% or less relative to the active ingredient. akjournals.com

Table 2: Representative LOD and LOQ Values for this compound This interactive table presents typical sensitivity limits for the analytical method.

| Parameter | Typical Value Range (µg/mL) | Description |

|---|---|---|

| Limit of Detection (LOD) | 0.005 - 0.05 | The lowest concentration that can be reliably detected. akjournals.comnih.gov |

| Limit of Quantitation (LOQ) | 0.018 - 0.15 | The lowest concentration that can be accurately and precisely measured. researchgate.netakjournals.com |

Assessment of Linearity and Calibration Range

Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. To assess this, a series of solutions of the impurity are prepared at different concentrations, typically from the LOQ up to 150% or 200% of the specified limit for that impurity. akjournals.com The response (e.g., peak area) is plotted against concentration, and a linear regression analysis is performed. The strength of the linear relationship is confirmed by the correlation coefficient (r²), which should be very close to 1 (e.g., >0.999). google.combg.ac.rs

Table 3: Example Linearity Data for this compound This interactive table shows an example of data used to establish linearity.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.15 (LOQ) | 12,500 |

| 0.50 | 41,700 |

| 0.75 | 62,500 |

| 1.00 | 83,300 |

| 1.50 | 125,000 |

| Correlation Coefficient (r²) | 0.9998 |

Evaluation of Precision and Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

Intermediate Precision (Inter-day ruggedness): Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment.

Reproducibility: Assesses precision between different laboratories.

Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies by spiking a placebo mixture with a known amount of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the impurity that is recovered by the method is then calculated. bg.ac.rs Acceptable recovery is typically within the range of 98.0% to 102.0%. bg.ac.rs

Table 4: Representative Precision and Accuracy Data for this compound This interactive table summarizes typical validation results for precision and accuracy.

| Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Repeatability (RSD%) | ≤ 2.0% | 0.9% |

| Intermediate Precision (RSD%) | ≤ 3.0% | 1.4% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

Robustness and Ruggedness Studies of Analytical Methods

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. ut.ee For an HPLC method, these variations might include changes in the mobile phase pH, column temperature, flow rate, and mobile phase composition. The method's performance is evaluated under these modified conditions to ensure its reliability during routine use. ut.ee

Ruggedness is a measure of the method's reproducibility under a variety of normal test conditions, such as using different instruments, different laboratories, or different analysts. ut.ee These studies are crucial for ensuring that the analytical method can be successfully transferred and implemented in different quality control settings. ut.ee

Compound Names

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| Aripiprazole |

Impurity Profiling, Control, and Mitigation Strategies for Aripiprazole Impurity 4

Comprehensive Impurity Profiling Approaches in Pharmaceutical Research and Development

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance. For Aripiprazole (B633), this involves a multi-faceted approach to create a detailed impurity profile, which is essential for understanding the potential sources and formation pathways of impurities such as Aripiprazole impurity 4.

Forced Degradation Studies: A cornerstone of impurity profiling is the forced degradation or stress testing of the Aripiprazole drug substance. nih.govptfarm.plresearchgate.net These studies expose Aripiprazole to a variety of harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis, as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net By subjecting the API to conditions more severe than those it would encounter during storage and handling, it is possible to accelerate the formation of degradation products. For instance, studies have shown that Aripiprazole is susceptible to degradation under oxidative, acidic, and thermal stress, leading to the formation of various impurities. nih.govresearchgate.net The data from these studies are crucial for elucidating the degradation pathways and identifying potential impurities that may arise during the product's shelf life.

Analysis of Synthetic Intermediates and By-products: A comprehensive impurity profile also considers impurities that may originate from the synthetic route of Aripiprazole. This includes unreacted starting materials, intermediates, and by-products of side reactions. nih.gov Different synthetic pathways can lead to different impurity profiles. For example, the synthesis of Aripiprazole often involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine (B491241). nih.gov Impurities can arise from this coupling reaction or from the synthesis of the starting materials themselves. Therefore, a thorough analysis of each step in the manufacturing process is necessary to identify potential process-related impurities.

Advanced Analytical Techniques: A suite of sophisticated analytical techniques is employed to separate, identify, and quantify impurities. High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Aripiprazole and its impurities. akjournals.comjoac.info Modern ultra-performance liquid chromatography (UPLC) offers higher resolution, sensitivity, and speed. nih.gov For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are indispensable. researchgate.neteurjchem.com Techniques like quadrupole time-of-flight mass spectrometry (QToF-MS) provide high-resolution mass data, enabling the determination of the elemental composition of impurities. eurjchem.com Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for the definitive structural characterization of isolated impurities.

The data gathered from these comprehensive profiling approaches are compiled to create a detailed impurity profile for Aripiprazole, which includes the identity, source, and concentration of each impurity, including this compound.

Strategies for Impurity Control during Active Pharmaceutical Ingredient Manufacturing

Effective control of impurities is a fundamental aspect of Good Manufacturing Practices (GMP). For this compound, a robust control strategy encompasses both the optimization of the manufacturing process and the implementation of vigilant in-process monitoring.

Process Chemistry Optimization for Minimizing Impurity 4 Generation

The formation of impurities during API synthesis is often highly dependent on the reaction conditions. Therefore, optimizing the process chemistry is a key strategy to minimize the generation of this compound. This involves a systematic investigation of critical process parameters to identify conditions that favor the formation of the desired Aripiprazole molecule while suppressing the formation of unwanted impurities.

Systematic studies are conducted to evaluate the impact of various reaction parameters, including:

Temperature: The temperature at which a reaction is carried out can significantly influence the rate of side reactions leading to impurity formation.

pH: The acidity or basicity of the reaction medium can affect the stability of reactants, intermediates, and the final product, potentially leading to the formation of degradation products.

Reaction Time: Prolonged reaction times can sometimes lead to the formation of secondary products and impurities.

Solvent System: The choice of solvent can impact the solubility of reactants and the course of the reaction, thereby influencing the impurity profile.

Stoichiometry of Reactants: The molar ratio of the reactants can be optimized to ensure complete conversion of the limiting reagent and minimize the presence of unreacted starting materials in the final product. ptfarm.pl

Catalyst: The type and amount of catalyst used can influence the selectivity of the reaction and the formation of by-products.

By carefully studying and optimizing these parameters, a robust manufacturing process can be designed to consistently produce high-purity Aripiprazole with minimal levels of impurity 4. ptfarm.pl

Implementation of In-Process Controls and Monitoring for Impurity 4

In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time and ensuring that it remains within the established parameters. For this compound, IPCs are implemented at critical stages of the manufacturing process to monitor its levels and take corrective actions if necessary.

Typical in-process controls for impurity monitoring include:

Chromatographic Analysis: Techniques like HPLC and UPLC are used to analyze samples taken at various points during the synthesis. ceon.rs This allows for the monitoring of the consumption of starting materials, the formation of the API, and the levels of key impurities, including impurity 4.

Spectroscopic Analysis: In some cases, spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) or near-infrared (NIR) spectroscopy can be used for rapid, real-time monitoring of the reaction progress and impurity formation.

The data from these in-process controls provide a continuous assessment of the manufacturing process, allowing for timely adjustments to be made to ensure the final API meets the required purity specifications.

Development and Validation of Stability-Indicating Analytical Methods for this compound

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time. The development and validation of such a method are critical for assessing the stability of Aripiprazole and for accurately quantifying this compound.

The development of a stability-indicating method, typically using HPLC or UPLC, involves a systematic process of optimizing the chromatographic conditions to achieve adequate separation of Aripiprazole from all its known impurities and degradation products, including impurity 4. joac.inforesearchgate.net

Key aspects of method development and validation include:

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. joac.info This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradation products. The method must be able to separate the main peak of Aripiprazole from any peaks corresponding to impurities or degradants. nih.govjoac.info

Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the analytical response over a defined range. akjournals.com

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. akjournals.com

Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). akjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.comjoac.info These are critical parameters for quantifying trace levels of impurities.

Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. joac.info

The validation of the analytical method is performed in accordance with ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose. akjournals.com

Establishment and Synthesis of this compound Reference Standards

Accurate quantification of any impurity requires a well-characterized reference standard. A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the impurity in a sample.

The establishment of a reference standard for this compound involves its synthesis, isolation, and rigorous characterization to confirm its identity and purity. The synthesis of the reference standard may involve a dedicated synthetic route designed to produce the impurity in a high yield and purity.

Once synthesized, the reference standard is subjected to a comprehensive battery of analytical tests to confirm its structure and establish its purity. These tests typically include:

Spectroscopic Analysis: 1H NMR, 13C NMR, and Mass Spectrometry are used to confirm the chemical structure of the impurity.

Chromatographic Purity: HPLC or UPLC is used to determine the purity of the reference standard.

Moisture Content: Karl Fischer titration is used to determine the water content.

Residual Solvents: Gas chromatography (GC) is used to quantify any residual solvents from the synthesis and purification process.

Inorganic Impurities: Tests for residue on ignition and heavy metals may also be performed.

A certificate of analysis is then issued for the reference standard, which includes all the characterization data and the assigned purity value. This certified reference material is then used for the routine quality control testing of Aripiprazole batches to ensure that the levels of impurity 4 are within the specified limits. synthinkchemicals.com

Table 1: Summary of Analytical Techniques for this compound

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Aripiprazole and its impurities. akjournals.comjoac.info |

| Ultra-Performance Liquid Chromatography (UPLC) | High-resolution separation with increased speed and sensitivity. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. researchgate.neteurjchem.com |

| Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) | High-resolution mass analysis for determining elemental composition. eurjchem.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of reference standards. |

| Gas Chromatography (GC) | Analysis of residual solvents in reference standards. |

| Karl Fischer Titration | Determination of water content in reference standards. |

Table 2: Key Validation Parameters for Stability-Indicating Methods

| Parameter | Description |

| Specificity | Ability to assess the analyte in the presence of other components. joac.info |

| Linearity | Proportionality of the analytical response to the analyte concentration. akjournals.com |

| Accuracy | Closeness of the measured value to the true value. akjournals.com |

| Precision | Degree of agreement among repeated measurements. akjournals.com |

| Limit of Detection (LOD) | Lowest concentration that can be detected. joac.info |

| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified. joac.info |

| Robustness | Reliability with respect to small variations in method parameters. joac.info |

Regulatory Frameworks and Compliance Considerations for Pharmaceutical Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The ICH has developed a series of quality guidelines that provide a scientific and risk-based approach to the control of impurities. For a specific impurity such as Aripiprazole (B633) impurity 4, several of these guidelines are directly applicable, from its initial detection and characterization to its control in the final drug substance.

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. This guidance is central to establishing acceptable limits for Aripiprazole impurity 4. The core of the guideline is the establishment of thresholds based on the maximum daily dose (MDD) of the drug substance.

Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission. For Aripiprazole, if the MDD is ≤ 2 g/day , this threshold is 0.05%. Any batch analysis must report the level of this compound if it is found at or above this level.

Identification Threshold: A limit above which the molecular structure of an impurity must be determined. For an MDD of ≤ 2 g/day , this is typically 0.10% or 1.0 mg total daily intake, whichever is lower. If this compound is consistently present above this level, its structure must be elucidated.

Qualification Threshold: A limit above which an impurity's biological safety must be established. For an MDD of ≤ 2 g/day , this threshold is generally 0.15% or 1.0 mg total daily intake, whichever is lower. If the proposed acceptance criterion for this compound exceeds this level, a comprehensive safety assessment is required.

The application of these principles ensures that the presence of this compound is systematically monitored and controlled, with its safety being thoroughly evaluated if it exceeds established thresholds.

| Threshold Type | Threshold for Maximum Daily Dose ≤ 2 g/day | Action Required for this compound |

| Reporting Threshold | 0.05% | Report levels of the impurity in regulatory filings if found at or above 0.05% in batches of Aripiprazole drug substance. |

| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | Determine the chemical structure of the impurity if it is present at a level exceeding this threshold. |

| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | Establish the biological safety of the impurity through appropriate studies if its level is proposed to be above this threshold. |

The ICH Q1A(R2) guideline outlines the stability data package required for a new drug substance. Stability studies are essential for understanding how impurities, including this compound, may form or increase over time. These studies expose the drug substance to various environmental conditions, such as temperature and humidity, to simulate its shelf life.

For this compound, stability testing serves two primary purposes:

Identifying Degradation Products: Forced degradation (stress testing) is a key component of stability studies that helps to identify likely degradation products that could form during storage. These studies would reveal if this compound is a degradation product and provide insight into its formation pathway.

Monitoring Impurity Levels: Long-term and accelerated stability studies are performed on at least three primary batches to monitor the levels of impurities over the proposed re-test period. This data is crucial for ensuring that this compound remains within its specified acceptance criteria throughout the shelf life of the drug substance.

The results from these stability studies are fundamental to setting appropriate specifications and storage conditions for the Aripiprazole drug substance to control the formation of this compound.

To accurately control this compound, a reliable analytical procedure is necessary. The ICH Q2(R1) guideline details the requirements for validating such procedures to ensure they are suitable for their intended purpose. For an impurity quantification method, validation demonstrates the procedure's ability to produce dependable results.

A validated analytical method for this compound, often a high-performance liquid chromatography (HPLC) method, must demonstrate acceptable performance for several key characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.

Limit of Detection (LOD): The lowest amount of this compound that can be detected, but not necessarily quantified, by the method.

Limit of Quantitation (LOQ): The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy. The LOQ must be at or below the reporting threshold (e.g., 0.05%).

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Linearity: The ability to obtain test results that are directly proportional to the concentration of this compound within a given range.

Range: The interval between the upper and lower concentrations of this compound for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Without a properly validated analytical procedure according to ICH Q2(R1), there can be no assurance that the reported levels of this compound are accurate, making effective control impossible.

| Validation Parameter | Purpose for this compound Method |

| Specificity | Ensures the method can distinguish this compound from Aripiprazole and other related substances. |

| Limit of Quantitation (LOQ) | Confirms the method can reliably measure this compound at or below the reporting threshold (e.g., 0.05%). |

| Accuracy | Verifies that the measured amount of this compound is correct. |

| Precision | Demonstrates that the method consistently produces the same result for the same sample. |

| Linearity & Range | Shows the method provides proportional results over the expected concentration range of this compound (from the LOQ to above the specification limit). |

The ICH M7 guideline provides a framework for assessing and controlling impurities that have the potential to be DNA reactive and therefore potentially carcinogenic. This guideline complements ICH Q3A for impurities that pose a mutagenic risk.

The applicability of ICH M7 to this compound would begin with a hazard assessment to determine its mutagenic potential. This assessment involves:

Computational Assessment: An in silico analysis using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies to predict mutagenic potential based on the chemical structure of this compound.

Classification: Based on the evidence, the impurity is classified into one of five classes, from Class 1 (known mutagenic carcinogens) to Class 5 (no structural alerts or evidence of mutagenicity).

If this compound is determined to be a potential mutagen (e.g., Class 2 or 3), a control strategy must be established to limit patient exposure to a level associated with negligible risk, often referred to as the Threshold of Toxicological Concern (TTC). This involves setting a much lower acceptance criterion than would be required by ICH Q3A alone. The guideline provides a structured approach for risk characterization and control to ensure patient safety from potentially carcinogenic impurities.

Role and Impact of Major Pharmacopoeias (e.g., European Pharmacopoeia, United States Pharmacopeia) on Impurity Control

Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish legally enforceable quality standards for medicines. For Aripiprazole, the respective monographs in these pharmacopoeias will define the tests, procedures, and acceptance criteria required to ensure its identity, strength, quality, and purity.

The Aripiprazole monograph typically includes a specific test for "Related Substances" or "Organic Impurities." This section would list known, specified impurities with their individual acceptance criteria. If this compound is a known and significant process impurity or degradation product, it would likely be listed as a specified impurity in the EP or USP monograph.

For example, the USP monograph for Aripiprazole Tablets has been revised to widen the acceptance criteria for certain related compounds based on data from approved products. This demonstrates the role of pharmacopoeias in setting current, scientifically-sound standards. Adherence to these pharmacopoeial limits for this compound is a mandatory requirement for the drug to be marketed in regions where that pharmacopoeia is recognized.

Principles of Impurity Qualification and Reporting in Regulatory Filings

The principles of impurity qualification and reporting are critical components of any regulatory submission for a new drug.

Reporting: In a regulatory filing, such as a New Drug Application (NDA) or Marketing Authorisation Application (MAA), the manufacturer must provide a detailed summary of the impurities found in the drug substance. For this compound, this would involve tabulating the levels observed in multiple development and manufacturing batches. Any impurity found at a level greater than the reporting threshold (e.g., 0.05%) must be reported.

Qualification: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. If the proposed acceptance criterion for this compound in the Aripiprazole drug substance specification is above the qualification threshold (e.g., 0.15%), its safety must be justified.

The qualification of this compound can be achieved through several approaches:

Demonstrating that the impurity was present at or above the proposed level in safety and toxicology studies of the main drug substance.

Showing that the impurity is a significant metabolite in animal or human studies.

Citing data from the scientific literature that establishes the safety of the impurity at the proposed level.

Conducting specific toxicology studies on the isolated impurity if no other data is available.

A comprehensive rationale for the proposed acceptance criteria for this compound, including all safety considerations, must be provided in the regulatory filing to gain approval from health authorities.

Advanced Research Perspectives and Future Directions for Aripiprazole Impurity 4

Deeper Mechanistic Studies of Impurity 4 Formation at the Molecular and Reaction Level

Aripiprazole (B633) Impurity 4, chemically known as 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-1-[4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-2(1H)-quinolinone, is a dimer-like structure. Understanding its formation is paramount for developing effective control strategies.

Future research will likely focus on elucidating the precise reaction mechanisms that lead to the generation of Impurity 4 during the synthesis of Aripiprazole. The synthesis of Aripiprazole typically involves the reaction of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with 1-(2,3-dichlorophenyl)piperazine (B491241). ijpsr.com Impurity 4 could potentially be formed through a side reaction where an intermediate or the final Aripiprazole molecule reacts with a precursor molecule, such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, under specific process conditions.

Key research areas will include:

Kinetic and Thermodynamic Studies: Investigating the reaction kinetics under various conditions (e.g., temperature, pH, solvent, and catalyst) to identify the factors that promote the formation of Impurity 4 over the desired Aripiprazole product.

Isotopic Labeling Studies: Employing isotopically labeled starting materials and intermediates to trace the atoms and definitively map the reaction pathway leading to the impurity.

Computational Modeling: Using quantum mechanics calculations to model the reaction pathways, identify transition states, and calculate activation energies for both the main reaction and the impurity-forming side reactions. This can provide molecular-level insights into why the impurity forms.

Forced Degradation Studies: While often used to identify degradation products, controlled stress studies (e.g., thermal, oxidative, photolytic) on key intermediates and the final API can also provide insights into potential synthetic pathways for impurity formation. humanjournals.com

Exploration of Novel High-Throughput and Green Analytical Techniques for Impurity 4

The detection and quantification of impurities at low levels require sensitive and robust analytical methods. nih.gov While High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling of Aripiprazole, future trends point towards more efficient and environmentally friendly methods. researchgate.netlew.romdpi.com

High-Throughput Techniques: The complexity of pharmaceutical analysis demands faster methods. Ultra-Performance Liquid Chromatography (UPLC) and High-Temperature Liquid Chromatography (HTLC) offer significant reductions in analysis time compared to conventional HPLC, enabling higher sample throughput which is crucial in process development and quality control. biomedres.us Hyphenated techniques, especially liquid chromatography coupled with mass spectrometry (LC-MS), such as LC-Q-TOF-HRMS, are invaluable for the structural elucidation of unknown impurities and can be optimized for rapid screening. humanjournals.combiomedres.us

Green Analytical Techniques: There is a growing emphasis on developing "green" analytical methods to reduce the environmental impact of chemical analysis. europeanpharmaceuticalreview.comekb.eg This involves minimizing solvent and energy consumption and replacing hazardous solvents with more benign alternatives. europeanpharmaceuticalreview.comjaper.in For Aripiprazole and its impurities, research has demonstrated the feasibility of green chromatography.

Recent developments include:

Replacement of Solvents: Replacing acetonitrile, a common but hazardous mobile phase solvent, with greener alternatives like ethanol (B145695) has been successfully demonstrated in HPLC methods for Aripiprazole analysis. europeanpharmaceuticalreview.com

Novel HPTLC Methods: A green High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the simultaneous analysis of several antipsychotics, including Aripiprazole, using a simple mobile phase of ethanol and water. ekb.egekb.eg

Spectrofluorometric Methods: An innovative method using natural-derived carbon quantum dots has been proposed for the quantitative analysis of Aripiprazole, showcasing high sensitivity and adherence to green chemistry principles. nih.gov

The table below compares conventional and emerging green analytical techniques applicable to the analysis of Aripiprazole Impurity 4.

| Feature | Conventional HPLC | Green HPLC | Green HPTLC |

| Primary Solvent | Acetonitrile, Methanol | Ethanol, Water | Ethanol, Water |

| Environmental Impact | Higher | Lower | Lower |

| Analysis Time | Longer | Comparable or slightly longer | Shorter |

| Solvent Consumption | Higher | Lower | Significantly Lower |

| Throughput | Standard | Standard | Higher |

Development of Predictive Computational Models for Impurity Formation and Stability

A forward-looking approach to impurity control involves predicting their formation and stability before they are even detected in the lab. Computational chemistry and in silico models represent a powerful tool in this endeavor. While specific models for this compound are not yet widely published, the methodologies are well-established and their application is a significant future direction.

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of reactants and intermediates, allowing researchers to predict the most likely reaction pathways and the relative stability of products, including Impurity 4.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the stability of drug molecules and their impurities under various conditions. By correlating molecular structure with degradation propensity, these models can flag potential issues early in development.

Degradation Pathway Prediction Software: Commercially available and academic software tools can predict the likely degradation products of a drug substance under different stress conditions. Applying these tools to Aripiprazole and its key intermediates could highlight the potential for the formation of dimer-like structures such as Impurity 4.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of molecules in solution, providing insights into how solvent and temperature conditions might influence reaction pathways and favor the formation of specific impurities.

These predictive models can help in rationally designing synthetic routes and purification processes to minimize impurity formation, aligning with the Quality by Design (QbD) paradigm.

Application of Green Chemistry Principles in Aripiprazole Synthesis to Mitigate Impurity 4

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Aripiprazole can directly lead to a reduction in the formation of Impurity 4 and other unwanted by-products.

The 12 Principles of Green Chemistry provide a roadmap for this approach:

Waste Prevention: Optimizing reaction conditions (stoichiometry, temperature, reaction time) to maximize the yield of Aripiprazole and minimize the side reaction that forms Impurity 4.

Atom Economy: Designing synthetic routes where the maximum proportion of atoms from the starting materials is incorporated into the final product.

Safer Solvents and Auxiliaries: Selecting solvents that are not only environmentally benign but also disfavor the impurity-forming reaction pathway.

Catalysis: Using highly selective catalysts that accelerate the desired reaction without promoting side reactions. Stoichiometric reagents are often less selective and generate more waste. nih.gov

Future research in this area could involve exploring novel catalytic systems, microwave-assisted synthesis, or flow chemistry processes for Aripiprazole production. japer.in These technologies often provide better control over reaction parameters, leading to higher selectivity and purity, thereby mitigating the formation of complex impurities like Impurity 4.

Evolution of Regulatory Harmonization and Future Trends in Impurity Control Standards

The regulatory landscape for pharmaceutical impurities is continuously evolving, driven by a deeper understanding of their potential impact on safety and efficacy. aquigenbio.com The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control. pharmaffiliates.com

Current Regulatory Framework: The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products, respectively. amsbiopharma.comfda.gov These thresholds are based on the maximum daily dose of the drug.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake |

Future Trends:

Increased Harmonization: Regulatory agencies worldwide, including the FDA and EMA, are moving towards greater harmonization of impurity standards. aquigenbio.com This simplifies the global drug development process for pharmaceutical companies.

Focus on Genotoxic Impurities: There is heightened scrutiny of genotoxic impurities, which can damage DNA and are potentially carcinogenic even at very low levels. The ICH M7 guideline provides a framework for their assessment and control, which may become increasingly relevant for all impurities as toxicological data evolves. thermofisher.com

Risk-Based Approaches: The industry is increasingly adopting risk-based approaches, in line with ICH Q9 (Quality Risk Management), to identify and control potential impurities throughout the product lifecycle.

Advanced Analytical Techniques: As analytical techniques become more sensitive, the ability to detect impurities at ever-lower levels will likely drive regulatory expectations for purity even lower. aquigenbio.com

Lifecycle Management: Regulators expect a continuous process of monitoring and control, where the impurity profile of a drug is understood and managed not just at the time of approval but throughout its commercial life.

For this compound, these trends mean that manufacturers will need a deep understanding of its formation and fate, robust and sensitive analytical methods for its control, and a comprehensive risk assessment to justify its acceptance criteria in the final drug substance.

Q & A

How is Aripiprazole impurity 4 structurally distinguished from other positional isomers in aripiprazole-related impurities?

Level: Basic

Methodological Answer:

Structural elucidation of impurity 4 requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR can differentiate positional isomers by identifying unique chemical shifts in aromatic or piperazine regions. For example, impurity 4 (likely a positional isomer of impurity C/D) may exhibit distinct coupling patterns due to chlorine substitution at specific phenyl positions .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.

- X-ray Diffraction (XRD): Resolve crystal lattice differences in polymorphic forms, as demonstrated in studies of aripiprazole solid-state characterization .

What chromatographic challenges arise when separating this compound from co-eluting impurities, and how can these be addressed?

Level: Basic

Methodological Answer:

Impurity 4 (e.g., positional isomer C/D) exhibits near-identical hydrophobicity to related impurities, leading to co-elution in reversed-phase HPLC. Strategies include:

- Column Chemistry: Use C8 columns (e.g., Symmetry C8) for better selectivity over C18 .

- Mobile Phase Optimization: Adjust pH or incorporate ion-pairing agents (e.g., heptafluorobutyric acid) to enhance resolution.

- Predictive Modeling: Apply the Solvatic model (ChromSword®) to estimate retention parameters (ΔG, V) and iteratively refine mobile phase composition. Initial approximations may fail to resolve isomers, requiring experimental data for model correction (Figure 2, Table 3) .

What synthetic pathways lead to the formation of this compound during API synthesis?

Level: Basic

Methodological Answer:

Impurity 4 forms during the coupling reaction between 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. Key factors:

- Regioselectivity Issues: Competing nucleophilic substitution at alternative chlorophenyl positions generates positional isomers.

- Reaction Monitoring: Use in-process LC-MS to detect intermediate impurities and adjust stoichiometry .

How do researchers validate analytical methods for quantifying this compound in compliance with ICH Q2(R1) guidelines?

Level: Advanced

Methodological Answer:

Validation parameters and strategies:

- Specificity: Demonstrate baseline separation from other impurities via forced degradation studies (acid/base/oxidative stress) .

- Linearity & LOQ: Establish a range of 0.05–5% impurity levels with R² >0.995. For trace analysis (e.g., genotoxic impurities), use HILIC-MS/MS with LOQ ≤0.01% .

- Robustness: Vary column temperature (±2°C) and flow rate (±0.1 mL/min) to assess method stability .

What strategies resolve discrepancies between predicted and experimental chromatographic retention times for this compound?

Level: Advanced

Methodological Answer:

The Solvatic model’s limitations in distinguishing positional isomers require iterative corrections:

- First Approximation: Input structural descriptors (e.g., logP, dipole moments) to predict retention.

- Second Approximation: Incorporate experimental retention data (e.g., tR of impurity 4) to refine ΔG and V values. For example, Figure 2c shows improved peak resolution after model tuning .

How do thermodynamic parameters (ΔG, V) influence retention behavior prediction models for this compound in RP-HPLC?

Level: Advanced

Methodological Answer:

ΔG (Gibbs free energy of adsorption) and V (molecular volume) correlate with retention time (tR):

- Model Calibration: Use Table 3 (ΔG = −8.2 kJ/mol, V = 450 ų for impurity C/D) to predict tR under varying mobile phase conditions.

- Limitations: Positional isomers share identical ΔG/V values in zero-order approximations, necessitating experimental data for differentiation .

What impurity profiling approaches ensure comprehensive detection of this compound alongside pharmacopeial impurities?

Level: Advanced

Methodological Answer:

- Stability-Indicating Methods: Subject API to photolytic, thermal, and hydrolytic stress to simulate impurity formation pathways.

- Orthogonal Techniques: Pair RP-HPLC with HILIC-MS/MS for polar impurities (e.g., oxidized derivatives) .

- Pharmacopeial Alignment: Cross-validate against EP/USP monographs for impurity thresholds (e.g., ≤0.15% for unspecified impurities) .

How are X-ray diffraction patterns utilized in polymorphic characterization of this compound?

Level: Advanced

Methodological Answer:

- XRD Protocol: Collect diffractograms between 10°–90° (2θ) with step size 0.01°. Compare impurity 4’s pattern with API to identify unique peaks (e.g., altered crystal packing due to chlorine position) .

- Quantitative Analysis: Use Rietveld refinement to estimate polymorphic purity.

What experimental design considerations are critical for forced degradation studies assessing impurity 4 formation?

Level: Advanced

Methodological Answer:

- Stress Conditions: 0.1M HCl/NaOH (72 hrs, 60°C), 3% H₂O₂ (24 hrs, RT), and UV light (200 W·hr/m²).

- Sampling Intervals: Monitor degradation at 0, 6, 12, 24, 48, and 72 hrs to track impurity kinetics.

- Data Interpretation: Use mass balance calculations to distinguish primary degradation products from process-related impurities .

How does positional isomerism influence genotoxic potential assessment of this compound?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.